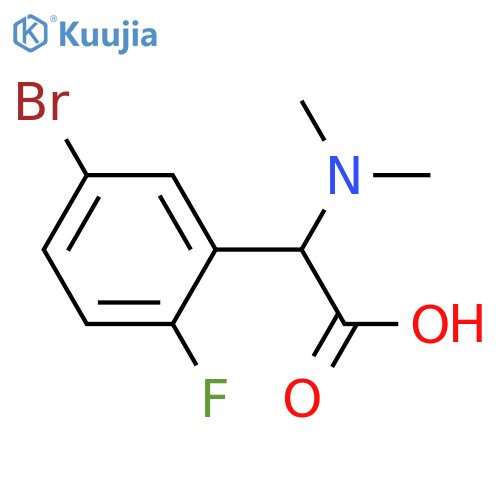

Cas no 1218655-13-0 (2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid)

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid 化学的及び物理的性質

名前と識別子

-

- 1218655-13-0

- 2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)aceticacid

- 2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid

- 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid

-

- インチ: 1S/C10H11BrFNO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15)

- InChIKey: NCBJBRPZRWXYMP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)C(C(=O)O)N(C)C)F

計算された属性

- せいみつぶんしりょう: 274.99572g/mol

- どういたいしつりょう: 274.99572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 40.5Ų

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656297-10g |

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |

1218655-13-0 | 98% | 10g |

¥14432.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656297-5g |

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |

1218655-13-0 | 98% | 5g |

¥10525.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656297-1g |

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |

1218655-13-0 | 98% | 1g |

¥4683.00 | 2024-08-09 |

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acidに関する追加情報

Introduction to 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid (CAS No: 1218655-13-0)

2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid, with the chemical formula C9H10BFnO2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a brominated and fluorinated aromatic ring coupled with an amine and carboxylic acid functional group. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the design of novel therapeutic agents.

The CAS number 1218655-13-0 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature, patents, and regulatory filings. The presence of both bromine and fluorine substituents in the aromatic ring imparts distinct electronic properties to the molecule, influencing its reactivity and interaction with biological targets. These characteristics are particularly advantageous in medicinal chemistry, where fine-tuning of molecular properties is essential for achieving high affinity and selectivity in drug design.

In recent years, 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various disease pathways. Its structural motif is reminiscent of several known pharmacophores that have demonstrated efficacy in preclinical and clinical studies. For instance, the combination of an amine group and a carboxylic acid moiety allows for facile conjugation with other functional groups, enabling the creation of prodrugs or bifunctional compounds.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The bromo and fluoro substituents on the aromatic ring can serve as hydrogen bond donors or acceptors, optimizing interactions with the active site of kinases. Additionally, the dimethylamino group can enhance solubility and metabolic stability, which are critical factors for drug-like properties.

Recent studies have highlighted the utility of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid in the synthesis of inhibitors targeting tyrosine kinases. These kinases are frequently overexpressed in cancer cells and are validated targets for therapeutic intervention. By leveraging computational chemistry and structure-based drug design, researchers have been able to modify this scaffold to improve potency and reduce off-target effects. The fluorine atom, in particular, has been shown to enhance binding affinity through favorable van der Waals interactions with aromatic residues in the kinase active site.

The carboxylic acid group in 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid provides an additional point of interaction with biological targets. This functionality can be exploited to form covalent bonds with cysteine residues in kinases or other enzymes, leading to irreversible inhibition. Such covalent mechanisms can offer prolonged duration of action compared to traditional competitive inhibitors. Furthermore, the dimethylamino group can participate in hydrogen bonding networks within the target protein, further stabilizing binding.

In addition to its role in kinase inhibition, this compound has shown promise in other therapeutic areas. For example, it has been investigated as a precursor for designing molecules that interact with G-protein coupled receptors (GPCRs). GPCRs are membrane receptors involved in a wide range of physiological processes, making them attractive targets for drug development. The structural features of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid allow for modulation of receptor activity by fine-tuning steric hindrance and electronic properties.

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid typically involves multi-step organic reactions starting from commercially available aromatic precursors. Key steps include halogenation reactions to introduce bromine and fluorine substituents at specific positions on the benzene ring. Subsequent functionalization with an amine group followed by carboxylation completes the molecular framework. Advances in synthetic methodologies have enabled higher yields and purities, making this compound more accessible for research applications.

The pharmaceutical industry has taken notice of the potential of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid as a lead compound or intermediate. Several academic groups and biotechnology companies have published patents detailing novel derivatives synthesized from this scaffold. These derivatives exhibit improved pharmacokinetic profiles or enhanced target engagement compared to their parent molecule. The ability to rapidly generate libraries of analogs using automated synthesis platforms has accelerated the discovery process.

In conclusion, 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid (CAS No: 1218655-13-0) represents a versatile building block with significant potential in drug discovery. Its unique structural features enable interactions with multiple biological targets, making it valuable for designing small-molecule therapeutics against various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

1218655-13-0 (2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid) 関連製品

- 1805898-82-1(3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one)

- 56625-04-8(N-(pyridin-3-ylmethyl)formamide)

- 2228637-27-0(3-(4-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)

- 1361690-15-4(3,4-Dichloro-2'-nitro-4'-trifluoromethyl-biphenyl)

- 592537-79-6(5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol)

- 22869-35-8(1-(2-CHLOROPHENYL)-1-PROPANOL 95)

- 91340-38-4(3-(2-Methoxyphenoxy)propylmethylamine)

- 950242-81-6(5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)

- 2580100-00-9(rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione)